Cas no 2549038-70-0 (3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)

3-クロロ-4-{1-(2,2,2-トリフルオロエチル)アゼチジン-3-イルオキシ}ピリジンは、複雑な有機化合物であり、医薬品中間体や農薬開発における重要な構造単位として注目されています。分子内に含まれるアゼチジン環とピリジン骨格の組み合わせにより、特異的な立体構造と電子特性を有します。特に、トリフルオロエチル基の導入により代謝安定性が向上し、生体利用能の改善が期待できます。この化合物は、選択的な分子設計が可能なため、創薬研究において標的タンパク質との高親和性相互作用を実現する優れた基盤構造を提供します。

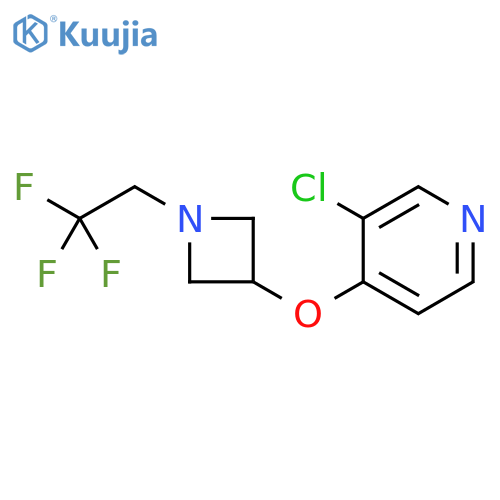

2549038-70-0 structure

商品名:3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine

CAS番号:2549038-70-0

MF:C10H10ClF3N2O

メガワット:266.647411823273

CID:5327559

3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 3-chloro-4-[[1-(2,2,2-trifluoroethyl)-3-azetidinyl]oxy]-

- 3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine

-

- インチ: 1S/C10H10ClF3N2O/c11-8-3-15-2-1-9(8)17-7-4-16(5-7)6-10(12,13)14/h1-3,7H,4-6H2

- InChIKey: XFNYGGGQSMCLHM-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=NC=C1Cl)C1CN(CC(F)(F)F)C1

3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6608-1973-10mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-30mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-4mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 4mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-75mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-100mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 100mg |

$372.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-20mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-5μmol |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-1mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-15mg |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 15mg |

$133.5 | 2023-09-07 | ||

| Life Chemicals | F6608-1973-10μmol |

3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine |

2549038-70-0 | 10μmol |

$103.5 | 2023-09-07 |

3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2549038-70-0 (3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量